molecular formula C10H11BrO B1281097 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 75693-15-1

7-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1281097
Key on ui cas rn: 75693-15-1
M. Wt: 227.1 g/mol
InChI Key: SXVUISODQKZWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07612061B2

Procedure details

To 9.5 g of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (42 mmol), prepared according to the method described in Synth. Comm. 1994, 2777, dissolved in 100 ml of ethanol, there are added, at 0° C. and in two portions, 0.8 g of sodium borohydride (21 mmol). The reaction mixture is then allowed to come back up to ambient temperature over 30 minutes, and then the ethanol is evaporated off. The residue is taken up in 100 ml of toluene and 100 ml of water. After separation, the aqueous phase is extracted with 50 ml of toluene. The toluene phases are combined, washed with a saturated aqueous solution of sodium chloride and are then evaporated to yield 7-bromo-1,2,3,4-tetrahydronaphth-1-ol in the form of an oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+]>C(O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][CH:9]2[OH:12])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol is evaporated off
CUSTOM
Type
CUSTOM
Details
After separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 50 ml of toluene
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
CUSTOM
Type
CUSTOM
Details
are then evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C2CCCC(C2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.